Flt3-IN-13

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Flt3-IN-13 is a compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a type III receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The inhibition of FLT3 is a promising therapeutic strategy for treating AML, as FLT3 mutations are associated with aggressive disease and poor prognosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Flt3-IN-13 would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Analyse Chemischer Reaktionen

Types of Reactions

Flt3-IN-13 can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Wissenschaftliche Forschungsanwendungen

Flt3-IN-13 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the structure-activity relationships of FLT3 inhibitors.

Biology: Employed in research to understand the role of FLT3 in cell signaling and proliferation.

Medicine: Investigated as a potential therapeutic agent for treating FLT3-mutated AML.

Industry: Utilized in the development of new FLT3 inhibitors and related compounds

Wirkmechanismus

Flt3-IN-13 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, which are involved in cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of FLT3-mutated leukemic cells .

Vergleich Mit ähnlichen Verbindungen

Flt3-IN-13 can be compared with other FLT3 inhibitors, such as:

Midostaurin: A first-generation FLT3 inhibitor used in combination with chemotherapy for treating AML.

Gilteritinib: A second-generation FLT3 inhibitor with improved selectivity and potency.

Quizartinib: Another second-generation FLT3 inhibitor known for its high efficacy in FLT3-ITD positive AML

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory profile against FLT3. It may offer advantages in terms of selectivity, potency, and reduced off-target effects compared to other FLT3 inhibitors .

List of Similar Compounds

- Midostaurin

- Gilteritinib

- Quizartinib

- Sorafenib

- Lestaurtinib

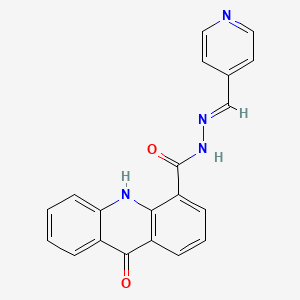

Eigenschaften

Molekularformel |

C20H14N4O2 |

|---|---|

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

9-oxo-N-[(E)-pyridin-4-ylmethylideneamino]-10H-acridine-4-carboxamide |

InChI |

InChI=1S/C20H14N4O2/c25-19-14-4-1-2-7-17(14)23-18-15(19)5-3-6-16(18)20(26)24-22-12-13-8-10-21-11-9-13/h1-12H,(H,23,25)(H,24,26)/b22-12+ |

InChI-Schlüssel |

KBSAEFBMUZPTCS-WSDLNYQXSA-N |

Isomerische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)N/N=C/C4=CC=NC=C4 |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)NN=CC4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)

![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)